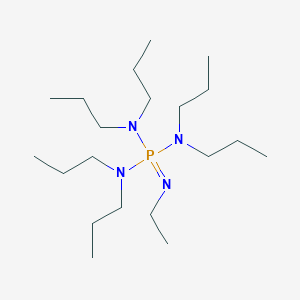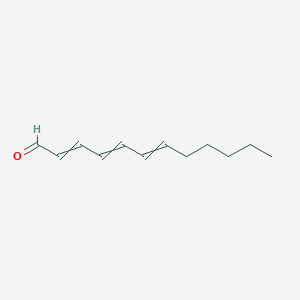
Cyclohexadienol, 3,5-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexadienol, 3,5-dibromo- is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure Cyclohexadienol, 3,5-dibromo- is characterized by the presence of two bromine atoms attached to the cyclohexadienol ring at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexadienol, 3,5-dibromo- typically involves the bromination of cyclohexadienol. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method proceeds in water and provides high yields of the desired product . Another approach involves the use of bromine in the presence of a solvent-free continuous pipeline reaction device, which allows for precise control of reaction conditions .
Industrial Production Methods
Industrial production of Cyclohexadienol, 3,5-dibromo- often employs large-scale bromination processes. These processes are designed to maximize yield and minimize the generation of side products. The use of solvent-free methods is preferred to reduce environmental pollution and potential safety hazards .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexadienol, 3,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding cyclohexadienol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of cyclohexadienone derivatives.
Reduction: Formation of cyclohexadienol.
Substitution: Formation of substituted cyclohexadienol derivatives.
Applications De Recherche Scientifique
Cyclohexadienol, 3,5-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Cyclohexadienol, 3,5-dibromo- involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromosalicylaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
1,3-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent but differs in its core structure.
Cyclohexadienone: Similar ring structure but lacks bromine atoms
Uniqueness
Cyclohexadienol, 3,5-dibromo- is unique due to its specific substitution pattern and the presence of bromine atoms at the 3 and 5 positions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
84720-63-8 |
|---|---|
Formule moléculaire |
C6H6Br2O |
Poids moléculaire |
253.92 g/mol |
Nom IUPAC |
3,5-dibromocyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C6H6Br2O/c7-4-1-5(8)3-6(9)2-4/h1-2,5,9H,3H2 |
Clé InChI |
KTTSMCFKCIGBKX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=C(C=C1O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


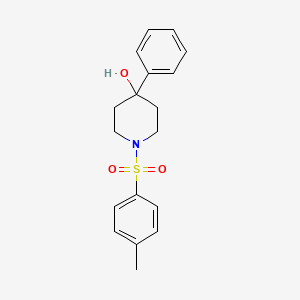
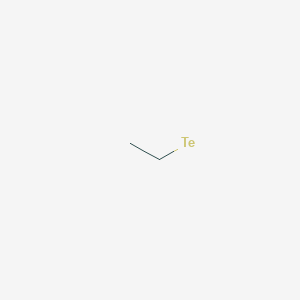
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
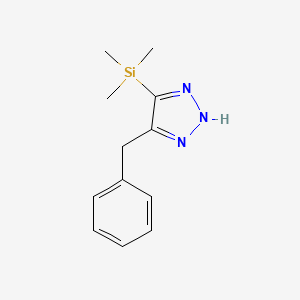
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
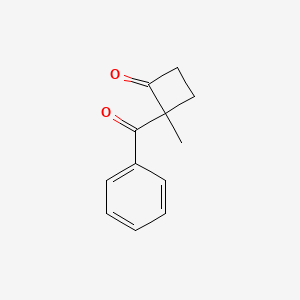


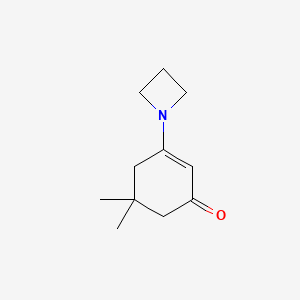
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)


